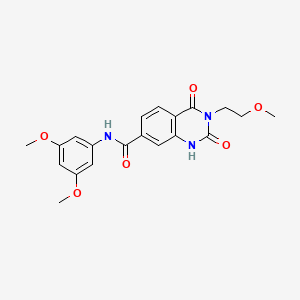
N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel compound with a complex chemical structure that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family and is characterized by its unique molecular formula C20H21N3O6 and a molecular weight of approximately 399.4 g/mol .
Chemical Structure
The structural representation of the compound is essential for understanding its biological activity. The compound features a tetrahydroquinazoline core with substituents that may influence its pharmacological properties. The specific arrangement of methoxy and carboxamide groups plays a critical role in its interaction with biological targets.
Antimicrobial Activity
Quinazolines have been explored for their antimicrobial properties. Research indicates that modifications to the quinazoline structure can enhance antibacterial activity against various pathogens. Although direct studies on this specific compound are sparse, its structural analogs have shown promising results against bacterial strains .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of related quinazoline derivatives have shown promise in cancer research. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of quinazolines as inhibitors of key enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . Investigating the enzyme inhibition profile of this compound could provide insights into its therapeutic applications.
Table 1: Summary of Biological Activities of Quinazoline Derivatives
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antioxidant | |
| Compound B | Antimicrobial | |
| Compound C | Cytotoxicity (Cancer) | |
| Compound D | Enzyme Inhibition |
Research Findings
- Antioxidant Activity : A study demonstrated that quinazoline derivatives exhibit significant radical scavenging ability comparable to standard antioxidants like ascorbic acid .
- Cytotoxic Effects : In vitro assays revealed that certain quinazoline compounds induce apoptosis in human cancer cell lines through mitochondrial pathways .
- Enzyme Inhibition : Quinazolines were found to effectively inhibit COX enzymes in a concentration-dependent manner, suggesting potential anti-inflammatory applications .
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-27-7-6-23-19(25)16-5-4-12(8-17(16)22-20(23)26)18(24)21-13-9-14(28-2)11-15(10-13)29-3/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNGMXJPKALQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














